molecular formula C18H12ClFO4 B5862545 [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate

[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate

Cat. No.: B5862545
M. Wt: 346.7 g/mol
InChI Key: JKGPNUAQSSELNB-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a chloro-fluorophenyl group and an acetate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the chloro-fluorophenyl group through electrophilic aromatic substitution. The final step involves the esterification of the hydroxyl group at the 7-position with acetic anhydride under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, chromanol derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a chromen-4-one core with a chloro-fluorophenyl group and an acetate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFO4/c1-9-16(17-13(19)4-3-5-14(17)20)18(22)12-7-6-11(24-10(2)21)8-15(12)23-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGPNUAQSSELNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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